molecular formula C15H17ClN2S B1417229 4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 1036435-35-4

4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

Cat. No. B1417229
CAS RN: 1036435-35-4
M. Wt: 292.8 g/mol
InChI Key: FXFLGIZZQMRRFB-UHFFFAOYSA-N
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Description

“4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a chemical compound used in the synthesis of some novel thieno[2, 3-d] pyrimidines . These novel thieno[2, 3-d] pyrimidines have been found to exhibit antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation .


Molecular Structure Analysis

The molecular formula of this compound is C9H7ClN2S . The structure of this compound includes a cyclopenta ring fused with a thieno[2,3-d]pyrimidine ring .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point between 103.0-112.0°C . It has an assay (GC) of ≥95.0% .

Scientific Research Applications

Synthesis of Novel Thieno[2,3-d]pyrimidines

This compound is utilized in the synthesis of novel thieno[2,3-d]pyrimidines . These heterocyclic compounds have garnered interest due to their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

The synthesized thieno[2,3-d]pyrimidines exhibit significant antibacterial activity . Research into these compounds could lead to the development of new antibiotics that are effective against resistant strains of bacteria.

Safety and Hazards

This compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from strong oxidizing agents .

Mechanism of Action

Target of Action

It is known that the compound is used in the synthesis of novel thieno[2,3-d]pyrimidines , which are a class of compounds known for their antibacterial activity .

Mode of Action

Given its use in the synthesis of thieno[2,3-d]pyrimidines , it can be inferred that it may interact with its targets to inhibit bacterial growth, which is a common mode of action for antibacterial agents.

properties

IUPAC Name

12-chloro-10-cyclohexyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-12-10-7-4-8-11(10)19-15(12)18-14(17-13)9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFLGIZZQMRRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C4=C(S3)CCC4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 4
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 5
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine

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